molecular formula C8H14N2 B7763392 1-isobutyl-5-methyl-1H-pyrazole CAS No. 405548-41-6

1-isobutyl-5-methyl-1H-pyrazole

Cat. No.: B7763392
CAS No.: 405548-41-6
M. Wt: 138.21 g/mol
InChI Key: PXTRUYSGAWGMAK-UHFFFAOYSA-N
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Description

1-isobutyl-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-isobutyl-5-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 3-methyl-2-butanone and hydrazine hydrate under acidic conditions can yield this compound . Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often employs eco-friendly methodologies such as heterogeneous catalytic systems and ligand-free systems. These methods not only enhance the efficiency of the synthesis but also minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-isobutyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isobutyl-5-methyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In the case of its anti-inflammatory effects, the compound inhibits the production of pro-inflammatory cytokines by modulating the activity of specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazole
  • 1-ethyl-5-methyl-1H-pyrazole
  • 1-isopropyl-3-methyl-1H-pyrazole

Uniqueness

1-isobutyl-5-methyl-1H-pyrazole stands out due to its unique isobutyl group, which imparts distinct physicochemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7(2)6-10-8(3)4-5-9-10/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTRUYSGAWGMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279507
Record name 5-Methyl-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405548-41-6
Record name 5-Methyl-1-(2-methylpropyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405548-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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